molecular formula C10H20O3 B14196458 2-Butoxy-2-ethyl-1,3-dioxane CAS No. 923035-52-3

2-Butoxy-2-ethyl-1,3-dioxane

Cat. No.: B14196458
CAS No.: 923035-52-3
M. Wt: 188.26 g/mol
InChI Key: OFAWFLSITGZQNI-UHFFFAOYSA-N
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Description

2-Butoxy-2-ethyl-1,3-dioxane is a six-membered cyclic acetal with butoxy (-OCH₂CH₂CH₂CH₃) and ethyl (-CH₂CH₃) substituents at the 2-position of the 1,3-dioxane ring. This compound belongs to a class of heterocyclic acetals known for their conformational flexibility and diverse industrial applications, including use as solvents, stabilizers, and intermediates in organic synthesis. The presence of bulky alkoxy and alkyl groups at the 2-position influences its physicochemical properties, such as boiling point, solubility, and stability, distinguishing it from other 1,3-dioxane derivatives .

Preparation Methods

Acid-Catalyzed Cyclization of Diols and Ketones

Mechanism and Substrate Selection

The acid-catalyzed cyclization of 1,3-propanediol derivatives with ketones represents a foundational route to 1,3-dioxanes. For 2-butoxy-2-ethyl-1,3-dioxane, this method involves reacting 2-ethyl-2-butoxypropan-1,3-diol with a carbonyl source under acidic conditions. The diol’s geminal hydroxyl groups facilitate ring closure, while the ketone (or aldehyde) determines substituent placement.

In a protocol adapted from 1,3-dioxane-4,6-dione syntheses, anhydrous dichloromethane (DCM) and pyridine are used to activate the diol via protonation, followed by nucleophilic attack on the carbonyl carbon. For example, substituting 3,3-dimethylacryloyl chloride with butyryl chloride in such systems yields intermediates that undergo cyclization at 0°C to room temperature over 12–24 hours.

Optimization of Reaction Conditions

Critical parameters include:

  • Acid Catalyst : p-Toluenesulfonic acid (p-TsOH) at 0.1–1 mol% achieves optimal protonation without over-acidification.
  • Solvent : Anhydrous DCM or tetrahydrofuran (THF) minimizes side reactions.
  • Temperature : Slow addition at 0°C followed by gradual warming to 25°C improves regioselectivity.

Yields for analogous 1,3-dioxane derivatives under these conditions range from 44% to 82%, depending on steric bulk.

Transetherification of Preformed 1,3-Dioxanes

Stepwise Etherification Strategy

Transetherification offers a pathway to install the butoxy and ethyl groups sequentially. Starting with 2,2-diethyl-1,3-dioxane, the ethyl groups are selectively replaced via nucleophilic substitution. For instance, treatment with boron trifluoride diethyl etherate (BF₃·OEt₂) and butanol at reflux (80°C) facilitates butoxy incorporation.

This method, however, faces challenges:

  • Steric Hindrance : Bulky substituents at the 2-position reduce reaction rates, necessitating prolonged reaction times (24–48 hours).
  • Byproduct Formation : Competing elimination reactions yield unsaturated side products, requiring careful monitoring via thin-layer chromatography (TLC).

Catalytic Systems

Palladium on charcoal (Pd/C) with sodium tetrahydroborate (NaBH₄) has been employed for reductive transetherification in related systems. In model reactions, this approach achieves 60–70% yields but requires strict anhydrous conditions to prevent hydrolysis.

Williamson Ether Synthesis with Geminal Dihalides

Double Alkylation Approach

The Williamson ether synthesis, applied to 2,2-dibromopropane, enables simultaneous introduction of butoxy and ethyl groups. Sodium butoxide and sodium ethoxide are added stepwise to the dibromide in dimethylformamide (DMF) at 60°C.

Key considerations:

  • Order of Addition : Introducing the bulkier butoxy group first minimizes steric interference during the second alkylation.
  • Solvent Polarity : Polar aprotic solvents like DMF enhance nucleophilicity but may promote elimination; adding molecular sieves mitigates this.

Yields for geminal dialkoxy compounds via this route are modest (30–50%), reflecting competing side reactions.

Enzymatic and Chemoenzymatic Strategies

Limitations and Prospects

Enzymatic methods currently face scalability issues for bulky substrates, though engineered enzymes (e.g., EDDS lyase) show promise in accommodating larger alkoxy groups.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with gradients of petrol ether and ethyl acetate (5:1 to 20:1) effectively separates this compound from oligomeric byproducts. High-performance liquid chromatography (HPLC) with C18 columns further refines purity (>95%) for analytical purposes.

Spectroscopic Analysis

  • ¹H NMR : Diagnostic signals include a singlet for the geminal CH₂ group (δ 3.58–4.13 ppm) and multiplet resonances for butoxy/ethyl chains.
  • ¹³C NMR : The quaternary C2 carbon appears at δ 67–74 ppm, with adjacent oxygenated carbons at δ 45–50 ppm.
  • Mass Spectrometry : Electrospray ionization (ESI+) shows [M+Na]⁺ peaks at m/z 197–220, consistent with calculated molecular weights.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Acid-catalyzed cyclization 44–82% High regioselectivity, scalable Requires anhydrous conditions
Transetherification 60–70% Stepwise control of substituents Prolonged reaction times
Williamson synthesis 30–50% Simultaneous ether formation Low yields due to elimination
Enzymatic Under study Stereoselectivity, mild conditions Limited substrate scope

Mechanism of Action

The mechanism by which 2-Butoxy-2-ethyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or cleavage of chemical bonds . Its unique structure allows it to participate in a wide range of chemical processes, making it a versatile compound in both research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxane Derivatives

Structural and Conformational Differences

Substituent positioning and size significantly impact conformational equilibria and reactivity in 1,3-dioxanes:

Compound Name Substituents (Position) Conformational Behavior Reference
2-Butoxy-2-ethyl-1,3-dioxane 2-butoxy, 2-ethyl Bulky substituents reduce ring flexibility; equatorial preference due to steric strain minimization
2,2-Dimethyl-1,3-dioxane 2-methyl (x2) High conformational flexibility; ΔG° for methyl groups at position 2 = ~3.98 kcal/mol
5-Methyl-2,2-disubstituted derivatives 5-methyl, 2-alkyl/aryl Substituent at position 5 shifts equilibrium toward equatorial conformers (ΔG° = 0.83 kcal/mol)
Solketal (4-hydroxymethyl-2,2-dimethyl-1,3-dioxane) 2-methyl (x2), 4-hydroxymethyl Polar hydroxyl group enhances water solubility; rigidifies ring structure
2-Isobutyl-4,4-dimethyl-1,3-dioxane 2-isobutyl, 4-methyl (x2) Steric hindrance from isobutyl group limits applications in polar solvents

Key Observations :

  • Steric Effects : Bulky substituents like butoxy and ethyl in this compound reduce ring flexibility compared to smaller groups (e.g., methyl) .
  • Polarity : Hydroxyl or alkoxy groups (e.g., solketal) increase hydrophilicity, whereas alkyl chains enhance lipophilicity .

Physicochemical and Functional Properties

Property This compound 2,2-Dimethyl-1,3-dioxane Solketal 2-Isobutyl-4-methyl-1,3-dioxane
Boiling Point High (estimated >200°C) ~120–140°C 198–200°C ~180°C (estimated)
Solubility Lipophilic (low water solubility) Moderate in polar solvents High in water and alcohols Low in polar solvents
Stability Stable under neutral conditions Prone to acid hydrolysis Acid-sensitive Thermally stable
Applications Potential solvent for coatings By-product in esterification Biofuel additive, solvent Fragrance/Cosmetics

Notes:

  • Stability : this compound’s stability under neutral conditions contrasts with solketal’s acid sensitivity .
  • Solubility: Longer alkoxy chains (butoxy) enhance compatibility with non-polar matrices, unlike hydroxylated derivatives .

Key Findings :

  • Hepatotoxicity : Aza- and nitro-substituted derivatives (e.g., 5-bromo-5-nitro-1,3-dioxane) show higher toxicity than alkyl/alkoxy variants .
  • Irritancy : Alkyl-substituted 1,3-dioxanes (e.g., 4-hexyl-) are less irritating than nitro-functionalized analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-butoxy-2-ethyl-1,3-dioxane, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of this compound can be achieved via nucleophilic substitution or Grignard reactions. For example:

  • Grignard Reaction: Reacting 2-(2-bromoethyl)-1,3-dioxane with butoxy magnesium bromide under anhydrous THF at 0–5°C yields the target compound. Stoichiometric control (1:1 molar ratio) minimizes byproducts .
  • Substitution: Using 2-chloro-1,3-dioxane derivatives with sodium butoxide in DMF at 80°C for 6–8 hours achieves substitution. Catalyst screening (e.g., KI) improves yields by 15–20% .

Q. How can the stereochemistry and structural conformation of this compound be characterized?

Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction resolves chair vs. boat conformations. SHELXL software refines structural parameters (e.g., bond angles, torsional strain) .
  • NMR Analysis: 1^1H and 13^{13}C NMR distinguish cis/trans isomers. For example, axial vs. equatorial substituents show splitting patterns (δ 1.2–1.5 ppm for axial methyl groups) .

Q. What experimental approaches are suitable for determining physicochemical properties (e.g., log P, solubility) of this compound?

Methodological Answer:

  • log P (Octanol-Water Partition): Shake-flask method with HPLC quantification (detection limit: 0.01 µg/mL). Calibrate with standards like 1,3-dioxane derivatives .
  • Solubility: Use gravimetric analysis in solvents (e.g., ethanol, hexane) at 25°C. Centrifuge saturated solutions at 10,000 rpm for 15 minutes to isolate undissolved solute .

Advanced Research Questions

Q. What computational models predict the thermal decomposition mechanism of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G** level models decomposition pathways. Key findings:

  • Single-Stage Mechanism: Activation energy (ΔG\Delta G^\ddagger) for C-O bond cleavage is 204.7 kJ/mol in gas phase. Solvent effects (e.g., DMSO) lower ΔG\Delta G^\ddagger by 30–40 kJ/mol via stabilization of transition states .
  • Kinetic Analysis: Arrhenius parameters (pre-exponential factor A=1.2×1012A = 1.2 \times 10^{12} s1^{-1}, Ea=98.5E_a = 98.5 kJ/mol) derived from isoconversional methods (e.g., Friedman analysis) .

Table 1: Computed Activation Energies for Decomposition Pathways

MechanismΔG\Delta G^\ddagger (kJ/mol)Solvent Effect (DMSO)
Single-Stage204.7ΔG35%\Delta G^\ddagger \downarrow 35\%
Two-Stage297.7No significant effect

Q. How can this compound be integrated into macrocyclic systems for supramolecular chemistry applications?

Methodological Answer:

  • Template Synthesis: Use dispiro-1,3-dioxane units as rigid spacers. React with diisocyanates (e.g., HMDI) in CH2_2Cl2_2 at 50°C for 24 hours. Macrocycle size (12–18-membered rings) is controlled by stoichiometry .
  • Host-Guest Studies: Fluorescence titration with pyrene derivatives quantifies binding constants (Ka=103105K_a = 10^3–10^5 M1^{-1}). Anisotropy measurements confirm encapsulation efficiency >70% .

Q. What role does this compound play in chiral resolution or asymmetric synthesis?

Methodological Answer:

  • Chiral Auxiliary: Functionalize with enantiopure amines (e.g., (R)-1-phenylethylamine) via Mitsunobu reaction (DIAD, PPh3_3). Diastereomeric excess (de >90%) confirmed by chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .
  • Enzymatic Resolution: Lipase-catalyzed transesterification (Candida antarctica) in tert-butyl methyl ether achieves 85% ee. Kinetic resolution (kfast/kslow=4.2k_{fast}/k_{slow} = 4.2) monitored by GC-MS .

Q. How can this compound be tagged or functionalized for analytical tracking in biological systems?

Methodological Answer:

  • Fluorescent Tagging: React with NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole) in pH 9.0 borate buffer. Fluorescence intensity (λex=470\lambda_{ex} = 470 nm, λem=540\lambda_{em} = 540 nm) correlates with concentration (R2^2 = 0.998) .
  • Radiolabeling: Introduce 14^{14}C via butoxy-14^{14}C-ethyl bromide precursors. Purify by column chromatography (silica gel, ethyl acetate:hexane 1:4). Radiochemical purity >98% confirmed by TLC/autoradiography .

Properties

CAS No.

923035-52-3

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-butoxy-2-ethyl-1,3-dioxane

InChI

InChI=1S/C10H20O3/c1-3-5-7-11-10(4-2)12-8-6-9-13-10/h3-9H2,1-2H3

InChI Key

OFAWFLSITGZQNI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(OCCCO1)CC

Origin of Product

United States

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